molecular formula C15H13ClN4O2 B5867370 1-acetyl-3-(4-chlorophenyl)-N-(2-furylmethyl)-1H-1,2,4-triazol-5-amine

1-acetyl-3-(4-chlorophenyl)-N-(2-furylmethyl)-1H-1,2,4-triazol-5-amine

Cat. No. B5867370
M. Wt: 316.74 g/mol
InChI Key: SPHWWMPOMXUSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-3-(4-chlorophenyl)-N-(2-furylmethyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a triazole derivative and has been synthesized using several methods.

Scientific Research Applications

1-Acetyl-3-(4-chlorophenyl)-N-(2-furylmethyl)-1H-1,2,4-triazol-5-amine has shown potential applications in various scientific research fields. One of the primary applications is in the field of medicinal chemistry, where the compound has been studied for its anti-cancer properties. Studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis in cancer cells.
The compound has also been studied for its antimicrobial properties. Studies have shown that the compound has potent antimicrobial activity against various bacteria and fungi. The compound has also been studied for its anti-inflammatory properties and has shown potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-acetyl-3-(4-chlorophenyl)-N-(2-furylmethyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, studies have suggested that the compound inhibits the activity of certain enzymes and proteins involved in the growth and survival of cancer cells. The compound has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-3-(4-chlorophenyl)-N-(2-furylmethyl)-1H-1,2,4-triazol-5-amine has several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. The compound has also been shown to have antimicrobial and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-acetyl-3-(4-chlorophenyl)-N-(2-furylmethyl)-1H-1,2,4-triazol-5-amine in lab experiments is its potent anti-cancer, antimicrobial, and anti-inflammatory properties. The compound can be used to study the mechanisms of action of cancer cells, bacteria, and fungi. However, one of the limitations of using the compound is its toxicity. The compound is toxic and can cause harm if not handled properly.

Future Directions

There are several future directions for the study of 1-acetyl-3-(4-chlorophenyl)-N-(2-furylmethyl)-1H-1,2,4-triazol-5-amine. One of the future directions is the development of new derivatives of the compound with improved potency and reduced toxicity. The compound can also be studied for its potential applications in other fields, such as agriculture and environmental science. Further studies can also be conducted to understand the mechanism of action of the compound and its effects on different biological systems.
Conclusion:
In conclusion, 1-acetyl-3-(4-chlorophenyl)-N-(2-furylmethyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has shown potential applications in various scientific research fields. The compound has potent anti-cancer, antimicrobial, and anti-inflammatory properties and can be used to study the mechanisms of action of cancer cells, bacteria, and fungi. However, the compound is toxic and requires careful handling. Further studies are needed to understand the mechanism of action of the compound and its effects on different biological systems.

Synthesis Methods

1-Acetyl-3-(4-chlorophenyl)-N-(2-furylmethyl)-1H-1,2,4-triazol-5-amine can be synthesized using several methods. One of the commonly used methods is the reaction of 4-chlorophenyl hydrazine with furfural in the presence of acetic anhydride. The resulting product is then reacted with acetyl chloride and sodium azide to yield the final product.

properties

IUPAC Name

1-[3-(4-chlorophenyl)-5-(furan-2-ylmethylamino)-1,2,4-triazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2/c1-10(21)20-15(17-9-13-3-2-8-22-13)18-14(19-20)11-4-6-12(16)7-5-11/h2-8H,9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHWWMPOMXUSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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